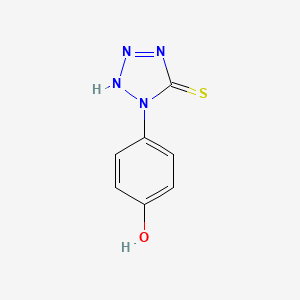

1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXZSKYLLSPATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068754 | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52431-78-4 | |

| Record name | 1,2-Dihydro-1-(4-hydroxyphenyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52431-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052431784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-(p-hydroxyphenyl)-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structure, reactivity, and applications of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole, a versatile heterocyclic compound.

Executive Summary

This compound (HPMT) is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a tetrazole ring, a phenolic hydroxyl group, and a mercapto substituent, gives rise to a rich chemical profile. This guide provides a comprehensive overview of HPMT, detailing its structural characteristics, particularly its thiol-thione tautomerism, its key physicochemical properties, and its diverse chemical reactivity. We present established protocols for its derivatization and explore its applications as a corrosion inhibitor and a scaffold in drug discovery, grounded in authoritative scientific literature.

Introduction

The tetrazole ring is a critical pharmacophore in modern drug design, often serving as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles[1]. This compound (HPMT), also known by its CAS Number 52431-78-4, embodies the unique characteristics of this class. The presence of three key functional groups—the acidic N-H of the tetrazole, the phenolic -OH, and the nucleophilic sulfur of the mercapto group—makes HPMT a versatile building block for chemical synthesis and a candidate for various applications. This guide will elucidate the chemical properties that underpin its utility, providing both foundational knowledge and practical experimental insights.

Molecular Structure and Tautomerism

The defining structural feature of HPMT is its existence as an equilibrium between two tautomeric forms: the thiol and the thione.

Experimental and computational studies on related 5-mercapto-1-substituted tetrazoles consistently indicate that the thione tautomer is the more stable form , particularly in the solid state[2]. This stability is attributed to greater resonance delocalization within the heterocyclic ring. Spectroscopic evidence, such as the absence of a characteristic S-H stretching band (around 2550-2600 cm⁻¹) and the presence of an N-H stretching band (around 3100 cm⁻¹) in the infrared (IR) spectrum, supports the predominance of the thione form[2].

Physicochemical Properties

A summary of the key physicochemical properties of HPMT is presented in Table 1. These properties are crucial for designing reaction conditions, predicting solubility, and understanding the compound's behavior in biological and environmental systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52431-78-4 | [3][4] |

| Molecular Formula | C₇H₆N₄OS | [4] |

| Molecular Weight | 194.21 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 160 - 162 °C (with decomposition) | [5] |

| pKa | 9.05 ± 0.15 (Predicted) | [5] |

| Solubility | Soluble in methanol (25 mg/mL) | [4] |

| XLogP3 | 0.65660 (Predicted) | [5] |

Chemical Reactivity and Derivatization

HPMT's reactivity is dominated by the nucleophilic character of its sulfur atom and the acidity of its phenolic and tetrazole protons.

Reactions at the Mercapto Group

The sulfur atom is the primary site for electrophilic attack, most notably in alkylation reactions.

-

S-Alkylation: The mercapto group can be readily alkylated under basic conditions to form stable thioether derivatives. A prime example is the reaction with chloroacetic acid to yield [1-(4-hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid[6]. This reaction proceeds by deprotonation of the thiol tautomer (or the thione) to form a thiolate anion, which then acts as a potent nucleophile.

-

Oxidative Coupling: In the presence of oxidizing agents, mercaptotetrazoles can undergo oxidative coupling to form disulfide bridges. For instance, the related 1-phenyl-1H-tetrazole-5-thiol has been shown to form 1,1′-diphenyl-5,5′-dithiodi-tetrazole in the presence of Fe³⁺ ions[7]. This reaction is crucial for understanding potential metabolic pathways and the compound's stability in oxidative environments.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as etherification or esterification, although this site is generally less reactive than the sulfur atom, especially under basic conditions where the more acidic thione/thiol proton is preferentially removed. Selective protection/deprotection strategies would be required to favor reaction at the hydroxyl group.

Key Applications Driven by Chemical Properties

Corrosion Inhibition

The molecular structure of HPMT makes it an excellent candidate for a corrosion inhibitor, particularly for steel and copper alloys in acidic media. While direct studies on HPMT are limited, extensive research on its close analogue, 1-phenyl-5-mercaptotetrazole (PMT), provides a clear mechanistic framework[8][9][10][11].

The inhibition mechanism involves the chemisorption of the molecule onto the metal surface. The multiple heteroatoms (four nitrogen atoms and one sulfur atom) and the delocalized π-electrons of the aromatic rings act as adsorption centers[8][9]. These centers donate electrons to the vacant d-orbitals of the metal atoms, forming a coordinate bond. This process creates a stable, protective film on the metal surface that acts as a barrier to corrosive agents like H⁺ and Cl⁻ ions, significantly reducing the rates of both anodic and cathodic corrosion reactions[8][10].

Medicinal Chemistry Scaffold

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group[1]. Compared to a carboxylic acid, the tetrazole group in HPMT derivatives offers several advantages:

-

Higher Lipophilicity: Improving passage through biological membranes.

-

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation.

-

pKa: The acidity is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

The HPMT scaffold provides multiple points for diversification. The sulfur atom can be functionalized to introduce various side chains, while the phenolic hydroxyl group can be modified to alter solubility or hydrogen bonding capacity. These features make HPMT a promising starting point for the synthesis of novel compounds for screening against various therapeutic targets[12].

Experimental Protocols

Protocol 1: Synthesis of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid

This protocol is adapted from the procedure described by Zhan et al. and demonstrates the S-alkylation of HPMT[6].

Materials:

-

This compound (HPMT) (1.94 g, 10.0 mmol)

-

Sodium hydroxide (NaOH) (0.80 g, 20.0 mmol for initial deprotonation + 1.40 g, 35.0 mmol for chloroacetic acid neutralization)

-

Chloroacetic acid (2.835 g, 30.0 mmol)

-

Deionized water

-

1.0 M Hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve HPMT (1.94 g) and NaOH (0.80 g) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of chloroacetic acid (2.835 g) and NaOH (1.40 g) in deionized water.

-

Add the chloroacetic acid solution to the HPMT solution.

-

Heat the reaction mixture to 353 K (80 °C) and stir for 4 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature.

-

Adjust the pH of the solution to 2 by slowly adding 1.0 M HCl. A white precipitate will form.

-

Filter the solid product using a Büchner funnel and wash thoroughly with deionized water.

-

Recrystallize the crude product from ethanol to obtain pure single crystals of [1-(4-hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid.

Self-Validation:

-

Yield: Monitor the mass of the dried, recrystallized product.

-

Purity: Assess by melting point determination and chromatographic techniques (TLC, HPLC).

-

Structure Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values for the product. The crystal structure can be confirmed by X-ray diffraction[6].

Safety and Handling

This compound is classified as a flammable solid.

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Ground and bond containers and receiving equipment to prevent static discharge.

-

First Aid: In case of skin contact, wash with plenty of soap and water.

Conclusion and Future Outlook

This compound is a compound with a well-defined but versatile chemical character. Its propensity for S-alkylation and its inherent thiol-thione tautomerism are central to its reactivity. The structural analogy to proven corrosion inhibitors and its possession of a key medicinal chemistry scaffold highlight its significant potential. Future research should focus on a more thorough exploration of its biological activities through the synthesis of derivative libraries and on quantitative studies of its performance as a corrosion inhibitor for a wider range of metals and conditions. The continued investigation of HPMT and its derivatives promises to yield novel solutions in both materials protection and therapeutic development.

References

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Corrosion inhibition of iron in 1M HCl by 1-phenyl-5-mercapto-1,2,3,4-tetrazole | Semantic Scholar [semanticscholar.org]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT), a heterocyclic compound with a structure suggestive of diverse pharmacological potential. In the absence of direct and conclusive research on its specific mechanism of action, this document synthesizes information from related compounds and theoretical principles to postulate a likely biological role and to chart a course for future investigation.

Compound Profile: Physicochemical Characteristics of HPMT

A thorough understanding of a compound's physical and chemical properties is fundamental to elucidating its biological activity. HPMT is a small molecule characterized by the presence of a hydroxyphenyl group attached to a mercaptotetrazole ring.

| Property | Value | Source |

| Molecular Formula | C7H6N4OS | [1][2] |

| Molecular Weight | 194.21 g/mol | [1] |

| CAS Number | 52431-78-4 | [1][2] |

| Appearance | White to cream to purple crystals or crystalline powder | [2] |

| Melting Point | 160 °C | [1] |

| pKa | 9.05 ± 0.15 | [1] |

| LogP | 0.65660 | [1] |

The presence of both a phenol group (a potential hydrogen bond donor and acceptor) and a thiol group (a known nucleophile and metal chelator) suggests multiple avenues for interaction with biological macromolecules.

The Mercaptotetrazole Moiety: A Clue to a Potential Mechanism of Action

While direct studies on HPMT are lacking, significant research into structurally related mercaptotetrazole derivatives provides a compelling hypothesis for its mechanism of action: enzyme inhibition, particularly of metalloenzymes.

A recent study on mercaptopropanamide-substituted aryl tetrazoles identified them as potent, broad-spectrum inhibitors of metallo-β-lactamase (MBL) enzymes.[3] These enzymes are critical for bacterial resistance to β-lactam antibiotics. The study revealed that the thiol group of the mercaptotetrazole moiety is crucial for coordinating with the zinc ions in the active site of these enzymes, thereby inhibiting their function.[4]

Caption: Hypothetical chelation of zinc ions in the MBL active site by the thiol group of HPMT.

Given that HPMT possesses the same mercaptotetrazole core, it is plausible that it could act as an inhibitor of MBLs or other metalloenzymes. The hydroxyphenyl group could further influence its binding affinity and selectivity for specific enzyme targets.

Broader Pharmacological Context of Tetrazole Derivatives

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5] This broad context provides additional, albeit less direct, possibilities for the mechanism of action of HPMT.

-

Antimicrobial Activity: Beyond MBL inhibition, various tetrazole derivatives have demonstrated direct antibacterial and antifungal properties.[5]

-

Anti-inflammatory Effects: Some tetrazole-containing compounds have shown potent anti-inflammatory activity.[5]

-

Cardiovascular Applications: Tetrazole derivatives have been explored for their antihypertensive effects.[5]

-

Central Nervous System (CNS) Activity: The tetrazole moiety is present in drugs targeting CNS disorders.[5]

The Role of the 4-Hydroxyphenyl Group

The 4-hydroxyphenyl substituent is also a common feature in pharmacologically active molecules. This group can participate in hydrogen bonding and may be a substrate for enzymes such as tyrosinase.[6] Research on other 4-hydroxyphenyl-containing compounds has pointed towards activities like tyrosinase inhibition and antioxidant effects.[6][7] It is conceivable that the 4-hydroxyphenyl group of HPMT could contribute to a secondary mechanism of action or modulate the primary activity of the mercaptotetrazole core.

Proposed Avenues for Future Research and Experimental Protocols

To definitively elucidate the mechanism of action of HPMT, a systematic experimental approach is required. The following outlines key areas of investigation and suggested protocols.

Enzyme Inhibition Assays

Objective: To determine if HPMT inhibits the activity of metalloenzymes, particularly MBLs.

Protocol: Metallo-β-Lactamase Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain purified recombinant MBL (e.g., NDM-1, VIM-2). A chromogenic cephalosporin substrate such as nitrocefin is commonly used.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4).

-

Inhibition Studies:

-

Pre-incubate the MBL enzyme with varying concentrations of HPMT for a defined period.

-

Initiate the reaction by adding the nitrocefin substrate.

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of HPMT for the MBL enzyme.

Caption: Workflow for an MBL enzyme inhibition assay.

Broad Biological Screening

Objective: To identify other potential biological targets of HPMT.

Protocol: High-Throughput Screening (HTS)

-

Assay Panel Selection: Utilize a broad panel of commercially available HTS assays covering various target classes (e.g., kinases, proteases, GPCRs, ion channels).

-

Compound Preparation: Prepare a stock solution of HPMT in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay Execution: Perform the HTS assays according to the manufacturer's protocols, testing HPMT at multiple concentrations.

-

Hit Identification and Validation: Identify "hits" based on predefined activity thresholds. Validate these hits through dose-response studies and orthogonal assays.

Cellular Assays

Objective: To assess the effects of HPMT on cellular processes.

Protocol: Antimicrobial Susceptibility Testing (AST)

-

Bacterial Strains: Select a panel of clinically relevant bacterial strains, including those known to produce MBLs.

-

Broth Microdilution: Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of HPMT.

-

Synergy Studies: Investigate potential synergistic effects of HPMT with existing β-lactam antibiotics.

Conclusion

While the definitive mechanism of action of this compound remains to be experimentally validated, the available evidence strongly suggests a role as an enzyme inhibitor, particularly targeting metalloenzymes like metallo-β-lactamases. The structural features of HPMT, namely the mercaptotetrazole and hydroxyphenyl moieties, provide a solid foundation for this hypothesis. The proposed research avenues offer a clear path forward for researchers to uncover the full therapeutic potential of this intriguing molecule.

References

- 1. echemi.com [echemi.com]

- 2. B22003.14 [thermofisher.com]

- 3. Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Spectroscopic Characterization of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-Hydroxyphenyl)-5-mercaptotetrazole, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles and data from analogous compounds. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

This compound (C₇H₆N₄OS) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule features a tetrazole ring, a phenolic hydroxyl group, and a mercapto group. A critical aspect to consider is the potential for tautomerism between the thiol (-SH) and thione (=S) forms of the mercapto-substituted tetrazole. Spectroscopic evidence from related compounds, such as 5-mercapto-1-methyltetrazole, suggests that the thione tautomer is often favored in the solid state.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the hydroxyphenyl ring and the acidic protons of the hydroxyl and mercapto/NH groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (ortho to -OH) | 6.8 - 7.0 | Doublet | 2H | Protons on the phenyl ring adjacent to the hydroxyl group. |

| Ar-H (meta to -OH) | 7.2 - 7.4 | Doublet | 2H | Protons on the phenyl ring adjacent to the tetrazole nitrogen. |

| -OH | 9.5 - 10.5 | Singlet (broad) | 1H | Chemical shift can be highly variable and concentration-dependent. |

| -SH / -NH | 13.0 - 15.0 | Singlet (broad) | 1H | The broadness and chemical shift are indicative of an acidic proton. The exact shift can help distinguish between thiol and thione tautomers.[3] |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar aromatic and heterocyclic compounds. The electron-donating nature of the hydroxyl group shields the ortho protons, shifting them upfield compared to the meta protons. The acidic protons of the hydroxyl and mercapto/NH groups are expected to be downfield and broad due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (Thione) | 160 - 170 | The chemical shift of this carbon is a key indicator of the thione tautomer. |

| C-OH (Phenolic) | 155 - 160 | Carbon directly attached to the hydroxyl group. |

| C-N (Aromatic) | 130 - 135 | Carbon of the phenyl ring attached to the tetrazole ring. |

| Ar-CH (meta to -OH) | 125 - 130 | Aromatic carbons adjacent to the tetrazole nitrogen. |

| Ar-CH (ortho to -OH) | 115 - 120 | Aromatic carbons adjacent to the hydroxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the O-H, N-H, C=S, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. |

| N-H (Thione) | 3100 - 3200 | Medium | Presence of this band would support the thione tautomer.[2] |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching vibrations of the phenyl ring protons. |

| C=N (Tetrazole) | 1500 - 1600 | Medium | Stretching vibrations within the tetrazole ring. |

| Aromatic C=C | 1450 - 1600 | Medium-Strong | Phenyl ring stretching vibrations. |

| C=S (Thione) | 1100 - 1300 | Medium-Strong | This absorption is a key diagnostic for the thione tautomer.[2] |

Expert Insight: The absence of a sharp S-H stretching band around 2500-2600 cm⁻¹ and the presence of a distinct N-H stretching band would be strong evidence for the predominance of the thione tautomer in the analyzed sample.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 194.21 g/mol ), the mass spectrum will be crucial for confirming its identity.[4][5]

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 194. Key fragmentation pathways could involve the loss of N₂ from the tetrazole ring, cleavage of the C-S bond, and fragmentation of the hydroxyphenyl group. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the parent ion and its fragments.[6][7][8]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Step-by-step protocol for ATR-IR spectroscopy.

Mass Spectrometry (Electrospray Ionization - ESI)

Caption: Workflow for ESI-MS sample preparation and analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and analysis of closely related structures. This information provides a robust foundation for researchers in the positive identification and characterization of this compound. Experimental verification of these predictions will be a critical step in the continued investigation of this promising compound.

References

- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]

Crystal structure of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

An In-depth Technical Guide to the Crystal Structure of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Authored by: Gemini, Senior Application Scientist

Foreword: This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive understanding of the synthesis, crystallographic analysis, and structural intricacies of this compound (HPMT). Our focus is on the causality behind the experimental design and the implications of the structural data for therapeutic innovation. The tetrazole moiety is a cornerstone of modern medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids to enhance pharmacokinetic profiles.[1][2] A profound understanding of the three-dimensional architecture of molecules like HPMT is, therefore, not merely academic—it is a prerequisite for rational drug design and the optimization of lead compounds.[3]

The Structural Dichotomy: Thiol-Thione Tautomerism

A critical feature of 5-mercaptotetrazoles is their existence as an equilibrium of two tautomeric forms: the thiol and the thione.[4][5] This interconversion involves the migration of a proton between the sulfur atom and a nitrogen atom of the tetrazole ring. While solution-state analysis often reveals a dynamic equilibrium, solid-state crystal structures typically "trap" the most stable tautomer under crystallization conditions. The IUPAC name, 1-(4-hydroxyphenyl)-2,5-dihydro-1H-1,2,3,4-tetrazole-5-thione, suggests the thione form is prevalent.[6][7] The crystallographic analysis detailed herein provides definitive evidence for the dominant tautomer in the solid state, a crucial piece of information for computational modeling and understanding intermolecular interactions.

Caption: Thiol-Thione Tautomerism in HPMT.

Synthesis and Single-Crystal Growth: From Reagents to Diffraction-Quality Crystals

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals.

Synthesis Protocol

This protocol is adapted from established methods for synthesizing substituted phenyl-5-mercaptotetrazoles.[8][9] The core of the reaction is a cyclization that builds the tetrazole ring.

Experimental Workflow: Synthesis of HPMT

-

Starting Material Preparation: Begin with 4-aminophenol. React it with carbon disulfide in an alkaline medium (e.g., aqueous NaOH) to form the corresponding dithiocarbamate salt. This step is foundational, creating the precursor that will react with the azide source.

-

Cyclization Reaction: To the aqueous solution of the dithiocarbamate salt, add sodium azide (NaN₃). The choice of an aqueous solvent is crucial for both reagent solubility and safety, particularly when handling sodium azide. The mixture is heated to reflux (approx. 85-95°C) for 10-12 hours.[9] The heat provides the necessary activation energy for the [3+2] cycloaddition reaction to proceed efficiently.

-

Work-up and Purification: After cooling the reaction mixture, it is crucial to neutralize it. Slowly add a mineral acid (e.g., dilute HCl) until the pH is acidic (pH 2-3).[9] This protonates the tetrazole salt, causing the crude HPMT product to precipitate out of the solution due to its lower solubility in acidic aqueous media. The precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts.

-

Purity Confirmation: The identity and purity of the synthesized HPMT should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry before proceeding to crystallization.

Caption: Workflow for HPMT Synthesis.

Protocol for Single-Crystal Growth

The goal of crystallization is to transition the system from a state of high solubility to limited supersaturation slowly, allowing molecules to self-assemble into an ordered lattice.[3]

-

Solvent Selection: Dissolve the purified HPMT powder in a minimal amount of a suitable solvent. Ethanol is reported to be effective for similar derivatives.[8] The solution should be heated gently to ensure complete dissolution.

-

Slow Cooling: The hot, saturated solution is then allowed to cool to room temperature very slowly. This can be achieved by placing the flask in a dewar or an insulated container. Rapid cooling leads to precipitation or the formation of microcrystals, which are unsuitable for single-crystal X-ray diffraction.

-

Evaporation: If slow cooling does not yield crystals, slow evaporation is an alternative. The container is loosely covered (e.g., with parafilm pierced with a few small holes) to allow the solvent to evaporate over several days. This gradually increases the concentration, promoting crystal formation.

-

Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, they are carefully harvested from the mother liquor using a loop and immediately prepared for diffraction analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous three-dimensional structural data, which is the gold standard for molecular structure determination.[3] The workflow involves data collection, structure solution, and refinement.

Caption: X-Ray Crystallography Workflow.

Data Collection and Refinement Parameters

Based on the analysis of a closely related derivative, [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid, the following parameters represent a standard and robust experimental setup.[8]

| Parameter | Value / Description | Rationale |

| Instrument | Bruker APEXII area-detector | A modern diffractometer capable of high-resolution data collection. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good diffraction and is standard for small-molecule crystallography. |

| Temperature | 293 K (or 100 K) | Room temperature is common, but cryogenic temperatures (100 K) reduce thermal motion, leading to higher quality data. |

| Data Processing | SAINT | Software for integration of raw diffraction images. |

| Absorption Correction | Multi-scan (SADABS) | Corrects for the absorption of X-rays by the crystal, which is essential for accurate intensity measurements.[8] |

| Structure Solution | Direct Methods (SHELXS) | A powerful algorithm for solving the phase problem for small molecules. |

| Refinement | Full-matrix least-squares on F² (SHELXL) | The standard method for refining the atomic coordinates and displacement parameters against the experimental data. |

Analysis of the Crystal Structure

The refined crystallographic model reveals detailed insights into the molecular and supramolecular features of HPMT. The data presented here are based on the published structure of its acetic acid derivative, which provides a highly reliable proxy for the core HPMT scaffold.[8]

Molecular Geometry and Tautomerism

The crystal structure confirms that the molecule exists predominantly in the thione tautomeric form in the solid state. The key evidence is the location of the hydrogen atom on one of the ring nitrogens and the C=S double bond character.

Analysis of the tetrazole ring reveals extensive, though not uniform, π-electron delocalization.[8]

| Bond | Typical Length (Å) in Derivative[8] | Interpretation |

| C=S | ~1.723 | Intermediate between a single and double bond, indicating delocalization. |

| N2=N3 | ~1.283 | Close to a standard N=N double bond length. |

| N1-N2 | ~1.358 | Intermediate between a single and double bond. |

| N3-N4 | ~1.365 | Intermediate between a single and double bond. |

| C-N4 | ~1.324 | Shorter than a typical C-N single bond. |

| C-N1 | ~1.340 | Shorter than a typical C-N single bond. |

This pattern of bond lengths confirms a delocalized electron system extending from the tetrazole ring to the exocyclic sulfur atom, a feature that influences the molecule's electronic properties and interaction potential.

Supramolecular Assembly and Hydrogen Bonding

The true power of crystallographic analysis lies in understanding how individual molecules interact to build a three-dimensional lattice. In HPMT, hydrogen bonding is the dominant intermolecular force. The key functional groups involved are:

-

Phenolic Hydroxyl (-OH) group: Acts as a hydrogen bond donor.

-

Thione Sulfur (C=S) group: Acts as a hydrogen bond acceptor.

-

Tetrazole Nitrogen atoms: Can act as hydrogen bond acceptors.

In the crystal lattice of the related derivative, a layered structure is formed, constructed from intermolecular O—H⋯O and O—H⋯N hydrogen bonds.[8] It is highly probable that HPMT itself will exhibit a similar packing motif, driven by strong hydrogen bonds such as O-H···S=C and N-H···O(phenol) , creating robust chains or sheets. This network is critical for the material's physical properties, such as melting point and solubility, and provides a map of the key interaction points for binding to a biological target.

Physicochemical Properties

A summary of the key physicochemical properties provides essential data for laboratory use and computational modeling.

| Property | Value | Source |

| CAS Number | 52431-78-4 | [6][10] |

| Molecular Formula | C₇H₆N₄OS | [6][10] |

| Molecular Weight | 194.21 g/mol | [10] |

| Appearance | White to cream crystalline powder | [6][11] |

| Melting Point | 160-170 °C (decomposes) | [7][10] |

| Density | ~1.63 g/cm³ | [10] |

| pKa | ~9.05 | [10] |

Implications for Drug Development

The structural and physicochemical data presented in this guide are directly applicable to the drug discovery pipeline.

-

Pharmacophore Modeling: The precise 3D coordinates of HPMT, along with the identification of hydrogen bond donors and acceptors, provide a validated pharmacophore model. This model is essential for virtual screening of compound libraries to find molecules with complementary features.

-

Structure-Based Drug Design (SBDD): If HPMT or a derivative is co-crystallized with a target protein, the structural data reveals the exact binding mode. The knowledge of the tautomeric form and the key hydrogen bonds observed in the small-molecule crystal structure helps rationalize these interactions and guide the design of new analogues with enhanced potency and selectivity.

-

Physicochemical Property Optimization: The crystal packing reveals the molecule's self-interaction tendencies. This information can be used to predict and modify properties like solubility and crystal habit, which are critical for formulation and bioavailability. The tetrazole ring, as a bioisostere of a carboxylic acid, offers a less acidic and often more lipophilic alternative, and this structural analysis provides the foundational data to exploit these properties.[1]

Conclusion

This compound is a molecule of significant interest due to the versatile chemistry of the tetrazole ring. This guide has detailed the pathway from synthesis to high-resolution structural analysis via single-crystal X-ray diffraction. The key findings confirm the prevalence of the thione tautomer in the solid state, characterized by a delocalized π-electron system and a supramolecular architecture dominated by strong hydrogen bonds. This detailed structural knowledge is not an end in itself but a critical tool that empowers medicinal chemists and drug development professionals to design the next generation of therapeutics with greater precision and insight.

References

- 1. researchgate.net [researchgate.net]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 52431-78-4 CAS MSDS (1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole | 52431-78-4 | TCI AMERICA [tcichemicals.com]

Solubility Profiling of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole: A Methodological Framework

An In-Depth Technical Guide for Researchers

Abstract

1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in medicinal chemistry. Tetrazole derivatives are widely recognized as metabolically stable bioisosteres of carboxylic acids, making them privileged scaffolds in modern drug design.[1][2][3] The physicochemical properties of any drug candidate, particularly its solubility, are paramount as they directly influence formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[4] This guide presents a comprehensive framework for characterizing the solubility of HPMT across a diverse range of solvents. Moving beyond a simple data sheet, we detail the theoretical underpinnings for solvent selection using Hansen Solubility Parameters (HSP), provide a robust, step-by-step experimental protocol for determining equilibrium solubility via the gold-standard shake-flask method, and outline analytical quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of HPMT and Its Solubility

The tetrazole moiety is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including prominent drugs like the antihypertensive agent losartan.[1][5] Its ability to mimic the electronic and steric properties of a carboxylic acid group while often improving pharmacokinetic profiles makes compounds like HPMT highly relevant for investigation.[2][3]

Solubility is a critical determinant of a drug's journey through development.[4] Poor solubility can lead to challenges in:

-

Formulation: Difficulty in developing suitable oral or parenteral dosage forms.

-

Bioavailability: Inefficient absorption from the gastrointestinal tract, leading to suboptimal therapeutic effect.

-

Process Chemistry: Complications in purification and crystallization steps during synthesis.

Therefore, a thorough understanding of HPMT's solubility is not merely an academic exercise but a foundational requirement for any research or development program involving this compound. This document serves as a practical guide for scientists to systematically approach this critical characterization.

Physicochemical Profile of this compound

Before embarking on experimental work, it is crucial to understand the intrinsic properties of the molecule. HPMT's structure—comprising a polar phenolic hydroxyl group, an acidic mercaptotetrazole ring, and a non-polar phenyl group—suggests a complex solubility behavior, with potential for both hydrogen bonding and non-polar interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄OS | [6] |

| Molecular Weight | 194.21 g/mol | [6] |

| CAS Number | 52431-78-4 | [6] |

| Melting Point | ~160-170 °C (decomposes) | [7][8] |

| pKa (predicted) | 9.05 ± 0.15 | [9] |

| Appearance | White to cream crystalline powder | [6] |

| Known Solubility | Soluble in Methanol (25 mg/mL) | [8] |

Theoretical Framework: Predicting Solubility with Hansen Parameters

A rational approach to solvent selection is more efficient than random trial-and-error. The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[9]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in a three-dimensional "Hansen space." The distance (Ra) between the solute (HPMT) and a solvent in this space is a strong predictor of solubility. A smaller Ra value indicates higher affinity and, therefore, higher probable solubility.

Caption: Conceptual diagram of Hansen Solubility Space.

To facilitate experimental design, the table below lists the HSP values for a selection of common laboratory solvents, categorized by their nature. A diverse set of solvents should be chosen from this list to probe the full range of HPMT's solubility characteristics.

| Solvent | CAS Number | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Non-Polar | ||||

| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| Polar Aprotic | ||||

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| Polar Protic | ||||

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Isopropanol | 67-63-0 | 15.8 | 6.1 | 16.4 |

| Water | 7732-18-5 | 15.5 | 16.0 | 42.3 |

HSP values are in MPa⁰.⁵. Data compiled from various sources.[10][11]

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[3][4] It ensures that the solution has reached a true equilibrium with the solid phase, providing a definitive solubility value at a given temperature.

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

4.1. Materials and Equipment

-

This compound (HPMT), solid powder

-

Selected solvents (analytical grade or higher)

-

4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV-Vis or DAD detector

4.2. Procedure

-

Preparation: Accurately weigh an excess amount of HPMT (e.g., 10-20 mg) into a glass vial. The key is to ensure solid material remains after equilibrium is reached. Perform each solvent test in triplicate.[12]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[13]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.[2]

-

Sample Collection: Carefully withdraw a portion of the clear supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.[2]

-

Dilution & Analysis: Accurately dilute the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve. Analyze the final sample via HPLC.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of HPMT in the saturated solutions due to its specificity, sensitivity, and precision.[14][15]

Suggested HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Elution Mode: Isocratic or gradient elution can be used. An isocratic method is often sufficient for solubility studies. A starting point could be 60:40 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis detector set to the λ_max of HPMT (to be determined by scanning a standard solution, likely in the 250-280 nm range).

-

Quantification: Prepare a series of HPMT standard solutions of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The concentration of the unknown samples can then be calculated from this curve.

Data Interpretation and Implications

The experimental results should be compiled into a comprehensive table to facilitate analysis.

| Solvent | Classification | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25.0 | 0.129 |

| e.g., Toluene | Non-Polar | <0.1 | <0.0005 |

| e.g., DMSO | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| ... | ... | ... | ... |

Interpreting the Results: By analyzing the solubility data in conjunction with the solvent's Hansen parameters, a clear picture of HPMT's solubility profile will emerge. High solubility in solvents like DMSO and Methanol would indicate the importance of polar and hydrogen bonding interactions. Conversely, low solubility in hexane or toluene would confirm the limited contribution of dispersion forces alone.

Implications for Drug Development:

-

Synthesis & Purification: Solvents with high solubility can be selected for reaction media, while solvent/anti-solvent pairs can be identified for efficient crystallization and purification.

-

Formulation: For oral dosage forms, understanding aqueous solubility across the physiological pH range (1.2-6.8) is critical and mandated by regulatory bodies like the ICH.[4][12][16] For parenteral formulations, identifying suitable non-aqueous or co-solvent systems is essential.

-

Preclinical Studies: The choice of vehicle for in vitro and in vivo assays is dictated by solubility to ensure the compound is fully dissolved and bioavailable for testing.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. database.ich.org [database.ich.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 11. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Analysis of Organic Compounds (HPLC-PDA) - Galala University [gu.edu.eg]

- 15. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. admescope.com [admescope.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)-5-mercaptotetrazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to the versatile pharmacological activities associated with the tetrazole scaffold.[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly its thermal stability and decomposition profile, is paramount for ensuring safety, quality, and efficacy.[3] This technical guide provides a comprehensive analysis of the thermal behavior of this compound, synthesizing available data with expert insights into its decomposition pathways and the underlying chemical principles. This document is intended to serve as a critical resource for researchers and professionals involved in the development and handling of this and structurally related compounds.

Introduction: The Significance of this compound in Drug Development

The tetrazole ring is a key pharmacophore in modern drug design, often employed as a bioisosteric replacement for the carboxylic acid group, which can enhance a molecule's metabolic stability and membrane permeability.[1] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The specific substitution of a 4-hydroxyphenyl group at the N1 position and a mercapto group at the C5 position of the tetrazole ring in this compound imparts a unique combination of chemical features that can influence its biological activity and physicochemical characteristics. For instance, aryl-mercaptotetrazole derivatives have been explored as metallo-β-lactamase inhibitors and for their antitubercular activities.[4][5]

A critical aspect of the pre-formulation and development phase for any active pharmaceutical ingredient (API) is the characterization of its thermal stability. This information is vital for:

-

Hazard Assessment: Identifying potential explosive or exothermic decomposition events.[6]

-

Process Safety: Establishing safe temperature limits for manufacturing, drying, and storage.

-

Stability Studies: Predicting shelf-life and degradation pathways under various conditions.

-

Polymorph Screening: Understanding the thermodynamic relationships between different solid-state forms.

This guide will delve into the thermal properties of this compound, providing a detailed examination of its decomposition behavior.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal decomposition.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄OS | [7] |

| Molecular Weight | 194.22 g/mol | [8] |

| Melting Point | 160 °C | [8] |

| Decomposition Temperature | 162 °C (decomposes) | [9][10] |

| Appearance | White to cream crystalline powder | [11] |

The proximity of the melting point to the decomposition temperature suggests that the compound has a narrow window of thermal stability in the liquid state and may undergo decomposition shortly after melting.

Thermal Analysis: Unraveling the Decomposition Profile

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability of a compound. While specific TGA/DSC data for this compound is not extensively published, we can infer its likely behavior based on data from structurally similar compounds and general knowledge of tetrazole chemistry.

Expected TGA-DSC Profile

A typical TGA-DSC analysis of this compound would likely reveal the following:

-

Initial Endotherm (DSC): An endothermic event corresponding to the melting of the compound around 160 °C.

-

Exothermic Decomposition (DSC): Immediately following the melting, a sharp exothermic peak would be expected, indicating the onset of decomposition. The exothermic nature is characteristic of the breakdown of the high-energy tetrazole ring.

-

Mass Loss (TGA): A significant and often rapid mass loss would be observed in the TGA thermogram, coinciding with the exothermic event in the DSC.

Based on a study of various phenyl tetrazoles, the mass loss for a related compound, 1-(4-hydroxyphenyl)-1H-tetrazole (lacking the mercapto group), was in the range of 26-30%.[12] This mass loss is primarily attributed to the elimination of a molecule of nitrogen (N₂), which has a molecular weight of 28 g/mol . For this compound (MW = 194.22 g/mol ), the theoretical mass loss for the expulsion of N₂ would be approximately 14.4%. The observed higher mass loss in the analogue suggests that other fragmentation events occur.

Proposed Decomposition Mechanism

The thermal decomposition of tetrazoles can proceed through several pathways, largely influenced by the nature and position of their substituents.[13] For 1-substituted-5-mercaptotetrazoles, the decomposition is likely initiated by the cleavage of the tetrazole ring.

Step 1: Ring Opening and Nitrogen Extrusion

The primary and most common decomposition pathway for tetrazoles involves the elimination of molecular nitrogen (N₂), a thermodynamically very stable molecule.[3] This is often the rate-determining step and results in the formation of highly reactive intermediates. For 1,5-disubstituted tetrazoles, this can lead to the formation of a nitrene intermediate.

Step 2: Role of the Substituents in Secondary Decomposition

The subsequent fate of the molecule is dictated by the hydroxyphenyl and mercapto substituents. The initial fragmentation is likely followed by a series of secondary reactions. A plausible decomposition pathway for this compound could involve the formation of 4-hydroxyphenyl isothiocyanate and hydrazoic acid, or other reactive intermediates.

A study on the thermal decomposition of various phenyl tetrazoles proposed the formation of N₂ and an isonitrile as the primary products.[12] Applying this to our molecule of interest, the decomposition could yield 4-hydroxyphenyl isonitrile and a sulfur-containing fragment, in addition to N₂.

The presence of the mercapto group can also influence the decomposition pathway. It may participate in tautomerization with the tetrazole ring, and its sulfur atom could be involved in subsequent reactions of the decomposition intermediates.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible thermal analysis data for this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum pan.

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: 25 °C to 400 °C, or higher if complete decomposition is not observed.

-

Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Non-hermetic pans are suitable for observing decomposition events where gas is evolved.

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is typically used.

-

Temperature Range: 25 °C to a temperature beyond the final decomposition event observed in TGA.

-

Data Analysis: Determine the melting point (peak of the endotherm), the onset temperature of decomposition (start of the exotherm), and the enthalpy of decomposition (area under the exothermic peak).

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

Caption: A simplified proposed thermal decomposition pathway.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. The compound exhibits a decomposition temperature in close proximity to its melting point, indicating a limited thermal stability in the molten state. The decomposition is characterized by an exothermic release of energy and is proposed to proceed via the initial extrusion of molecular nitrogen from the tetrazole ring, a hallmark of this class of compounds. The hydroxyphenyl and mercapto substituents are expected to play a significant role in the subsequent fragmentation pathways.

For drug development professionals, the key takeaway is the necessity of careful temperature control during all stages of handling, processing, and storage of this compound to prevent unwanted degradation. Further studies, including detailed kinetic analysis (e.g., using model-free methods like Flynn-Wall-Ozawa) and identification of decomposition products using techniques like TGA-MS or Pyrolysis-GC-MS, would provide a more complete understanding of its decomposition mechanism and allow for more precise safety and stability predictions. Such data would be invaluable for the continued development of this and other promising tetrazole-based pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A note on the antitubercular activities of 1-aryl-5-benzylsulfanyltetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound, 96% | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole | 52431-78-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole | 52431-78-4 | TCI AMERICA [tcichemicals.com]

- 11. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

Literature review on 1-phenyl-5-mercaptotetrazole and its analogs

An In-Depth Technical Guide to 1-Phenyl-5-mercaptotetrazole and its Analogs: Synthesis, Properties, and Applications

Introduction: The Versatility of the Tetrazole Scaffold

To researchers in heterocyclic chemistry and drug development, the tetrazole ring represents a uniquely versatile scaffold. Comprising a five-membered ring with four nitrogen atoms and one carbon atom, this nitrogen-rich heterocycle is a cornerstone of medicinal chemistry, primarily for its role as a non-classical bioisostere of the carboxylic acid group.[1][2] This bioisosterism stems from their comparable pKa values and planar structures, which allow tetrazolate anions to engage in similar biological interactions as carboxylates but with improved lipophilicity, often enhancing cell membrane permeability.[1]

Among the vast family of tetrazole derivatives, 1-phenyl-5-mercaptotetrazole (PMT) , also known as 1-phenyl-1H-tetrazole-5-thiol, stands out for its broad spectrum of applications.[3] This compound exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that, along with its phenyl and tetrazole moieties, underpins its utility in diverse fields ranging from industrial corrosion inhibition to the synthesis of novel pharmaceuticals and advanced materials.[4][5] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and key applications of PMT and its analogs, offering field-proven insights for scientists and development professionals.

Core Synthesis of 1-Phenyl-5-mercaptotetrazole (PMT)

The industrial and laboratory-scale synthesis of PMT is critical for its widespread application. The choice of synthetic route is often dictated by factors such as starting material availability, desired purity, yield, and safety considerations, particularly the use of azides. Two prevalent methods are detailed below.

Method 1: Cycloaddition of Phenyl Isothiocyanate and Sodium Azide

This is one of the most direct and widely adopted methods for synthesizing 5-substituted-mercaptotetrazoles. The reaction proceeds via a [2+3] cycloaddition mechanism. The causality here is the electrophilic nature of the central carbon in the isothiocyanate group, which is readily attacked by the nucleophilic azide ion.

Experimental Protocol: Synthesis from Phenyl Isothiocyanate [6]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add sodium azide and a suitable solvent (e.g., water or DMF).

-

Reagent Addition: Slowly add phenyl isothiocyanate to the stirred suspension. The reaction is exothermic and addition should be controlled to maintain the desired temperature.

-

Reaction Conditions: Heat the reaction mixture to 90-95°C and maintain for 110-130 minutes.[6] This controlled heating ensures the complete cycloaddition reaction without requiring a catalyst, which simplifies purification.[6]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified (e.g., with HCl or H₂SO₄) to precipitate the crude PMT product.[7]

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as a toluene-water mixture, to yield the final product with purity often exceeding 99%.[7]

Method 2: From Anilino Dithiocarboxylate Precursors

An alternative pathway involves the use of an anilino dithiocarboxylate salt, which is then reacted with sodium azide. This method avoids the direct handling of the volatile and pungent phenyl isothiocyanate in the main cyclization step.

Experimental Protocol: Synthesis from Anilino Sodium Dithiocarboxylate [7]

-

Reaction Setup: Charge a reactor with anilino sodium dithiocarboxylate, sodium azide, and water as the reaction solvent.

-

Catalysis and Reflux: Add a catalytic amount of an alkali solution (e.g., NaOH) and heat the mixture to reflux. The catalyst facilitates the cyclization process.

-

Reaction Monitoring: The reaction is monitored until completion (e.g., by HPLC).

-

Acidification and Precipitation: Upon completion, the reaction solution is cooled and neutralized with an acid (e.g., HCl) to precipitate the crude PMT.[7]

-

Purification: The crude product is isolated via filtration and recrystallized, typically from a toluene-water solution, to achieve high purity.[7] This method is reported to achieve yields of 93% or higher and is suitable for industrial production.[7]

Caption: Key synthetic pathways for 1-phenyl-5-mercaptotetrazole (PMT).

Core Applications and Mechanisms of Action

The unique structural features of PMT—a lipophilic phenyl group, a metal-coordinating tetrazole ring, and a reactive thiol group—endow it with remarkable functionality across multiple scientific domains.

Corrosion Inhibition: A Molecular Shield for Metals

PMT is a highly effective corrosion inhibitor, particularly for copper, steel, and aluminum in acidic environments.[8][9] Its mechanism is rooted in its ability to form a stable, passive, and protective film on the metal surface, a process driven by strong chemical adsorption (chemisorption).

Mechanism of Action: The inhibitive action relies on the coordination of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms on the surface.[10][11] This interaction leads to the formation of a compact, polymeric Cu-PMT complex film that acts as a physical barrier, preventing corrosive species (like H⁺ and Cl⁻) from reaching the metal.[10] Studies have shown that PMT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[9][11]

Quantitative Data on Inhibition Efficiency:

| Metal/Alloy | Corrosive Medium | PMT Concentration | Inhibition Efficiency (IE%) | Reference |

| Copper | 0.5 M HCl | 10⁻³ M | 98% | [11] |

| Q235 Steel | 1 M HCl | 5 mM | 97.1% | [9] |

| X70 Steel | 0.5 M H₂SO₄ | 2 mM | 95.1% | [12] |

| Cu24Zn5Al Alloy | 0.1 M Na₂SO₄ | 10⁻³ M | >90% (calculated) | [10] |

| Nickel | H₂SO₄ | 2 x 10⁻³ M | ~85% | [13] |

Experimental Protocol: Evaluating Corrosion Inhibition via Potentiodynamic Polarization

-

Electrode Preparation: A sample of the metal (e.g., copper) is used as the working electrode. It is polished with emery paper to a mirror finish, degreased with acetone, and rinsed with deionized water.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

-

Test Solution: The cell is filled with the corrosive medium (e.g., 0.5 M HCl) with and without various concentrations of PMT.

-

OCP Measurement: The open-circuit potential (OCP) is monitored until a stable value is reached (typically 30-60 minutes).

-

Polarization Scan: A potentiodynamic polarization scan is performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The corrosion current density (j_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(j_corr_uninhibited - j_corr_inhibited) / j_corr_uninhibited] x 100.[10]

Caption: Mechanism of corrosion inhibition by PMT on a metal surface.

Medicinal Chemistry: A Scaffold for Bioactive Analogs

The PMT core is a privileged structure in drug discovery. Its derivatives have been explored for a range of pharmacological activities, leveraging the tetrazole ring as a stable and more lipophilic substitute for a carboxylic acid.[2][4] The primary point of diversification is the sulfur atom, which can be easily alkylated to introduce a wide variety of functional groups.[14]

Key Pharmacological Activities:

-

Analgesic Agents: Alkylation of the mercapto group with various side chains has led to the development of compounds with significant analgesic activity, in some cases comparable to the standard drug aminophenazone.[14]

-

Enzyme Inhibitors: Recently, PMT analogs have emerged as potent, broad-spectrum inhibitors of metallo-β-lactamases (MBLs) like VIM-2 and NDM-1.[15] MBLs are a major cause of bacterial resistance to carbapenem antibiotics. The PMT scaffold acts as a zinc-binding group in the enzyme's active site, while substituted side chains optimize interactions with surrounding amino acid residues.[15]

-

Antimicrobial and Antileishmanial Activity: Various tetrazole derivatives, including those based on the PMT structure, have shown promising activity against bacteria, fungi, and the Leishmania parasite.[1][16][17]

Table of Representative PMT Analogs and Their Biological Activity:

| Analog Structure/Class | Biological Target/Activity | Potency (IC₅₀) | Reference |

| Mercaptopropanamide-substituted aryl tetrazoles | Metallo-β-lactamase (VIM-2) | 0.044 µM | [15] |

| Mercaptopropanamide-substituted aryl tetrazoles | Metallo-β-lactamase (NDM-1) | 0.396 µM | [15] |

| Semicarbazide derivative | Analgesic | Comparable to aminophenazone | [14] |

| Substituted tetrazole derivative | Antileishmanial | 0.166 µg/ml | [1] |

General Protocol: Synthesis of PMT Analogs via S-Alkylation [14]

-

Deprotonation: Dissolve PMT in a suitable solvent (e.g., ethanol or DMF). Add a base (e.g., potassium hydroxide or sodium hydride) to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Alkylation: Add the desired alkylating agent (e.g., ethyl bromoacetate, 2-chloroethanol, or a substituted propyl chloride) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolation: The product is isolated by quenching the reaction, extracting with an organic solvent, and purifying by column chromatography or recrystallization. This versatile reaction allows for the creation of large libraries of analogs for structure-activity relationship (SAR) studies.

Caption: Workflow for synthesis and screening of PMT analogs.

Applications in Materials Science

Beyond corrosion and medicine, PMT is a valuable additive in materials science, most notably in photography and polymer science.

-

Photographic Stabilizers: In photographic emulsions, PMT acts as an antifogging agent.[7][18] During chemical sensitization and storage, silver halide grains can develop "fog centers"—small silver specks that are developable without exposure to light. PMT preferentially adsorbs to the surface of the silver halide crystals, restraining the formation of these fog centers and stabilizing the emulsion without significantly reducing photographic speed.[18][19]

-

Polymer Additives: The compound can be incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it a useful component in the production of more durable materials.[4]

Conclusion and Future Outlook

1-Phenyl-5-mercaptotetrazole is a molecule of remarkable utility, whose simple structure belies a complex and highly functional chemical nature. From forming robust protective layers on industrial metals to serving as the foundational scaffold for life-saving enzyme inhibitors, its applications are both broad and deep. The ease of synthesis and the reactivity of its thiol group make it an ideal platform for generating diverse chemical libraries, ensuring its continued relevance in drug discovery and materials science.

Future research will likely focus on expanding the pharmacological potential of PMT analogs, particularly in combating antimicrobial resistance through the development of novel enzyme inhibitors. Furthermore, the design of new PMT-based polymers and smart coatings could open new avenues in advanced materials and nanotechnology. For researchers and developers, PMT remains a powerful and reliable tool, offering a world of chemical possibilities built upon a single, versatile phenyl-tetrazole core.

References

- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method for 1-phenyl-5-mercaptotetrazole (2018) | Chai Shougen [scispace.com]

- 7. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]